molecular formula C17H22ClNO B1373081 1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride CAS No. 1240528-44-2

1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride

Cat. No.: B1373081
CAS No.: 1240528-44-2
M. Wt: 291.8 g/mol
InChI Key: MMDRDRBBGZIGMK-UHFFFAOYSA-N
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Description

1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methylphenol with methanol in the presence of an acid catalyst to form 4-methoxyphenol.

    Alkylation: The 4-methoxyphenol is then subjected to alkylation using a suitable alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate to form the intermediate 1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-ol.

    Amination: The intermediate is then converted to the amine by reacting it with ammonia or an amine source under reductive amination conditions.

    Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar structure but lacks the propan-2-amine moiety.

    4-Methylphenylpropan-2-amine: Similar structure but lacks the methoxy group.

    4-Methoxyamphetamine: Similar structure but with an additional methyl group on the amine.

Uniqueness

1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride is unique due to the presence of both the methoxy group and the propan-2-amine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[(4-methylphenyl)methoxy]phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-13-3-5-16(6-4-13)12-19-17-9-7-15(8-10-17)11-14(2)18;/h3-10,14H,11-12,18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDRDRBBGZIGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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